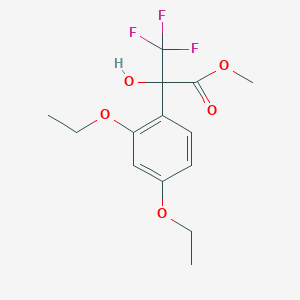
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic compound that is used in scientific research for its potential therapeutic properties. It is a member of the class of compounds known as trifluoromethyl ketones, which have been shown to exhibit a range of biological activities.
作用機序
The mechanism of action of Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is not fully understood, but it is believed to act by inhibiting specific enzymes involved in biological processes. For example, it has been shown to selectively inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit COX-2 activity, reduce the production of inflammatory mediators, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
One advantage of using Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which may require the use of organic solvents in experiments.
将来の方向性
There are many potential future directions for research on Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate. One area of interest is its potential use as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a tool in chemical biology research, due to its ability to selectively inhibit certain enzymes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in scientific research.
合成法
The synthesis of Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves the reaction of 2,4-diethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with methanol and sodium hydroxide to yield the final compound. This synthesis method has been optimized for high yield and purity and is widely used in scientific research.
科学的研究の応用
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has been shown to exhibit a range of potential therapeutic properties, including anti-inflammatory, anti-tumor, and analgesic effects. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, this compound has been studied for its potential as a tool in chemical biology research, due to its ability to selectively inhibit certain enzymes.
特性
製品名 |
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
|---|---|
分子式 |
C14H17F3O5 |
分子量 |
322.28 g/mol |
IUPAC名 |
methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C14H17F3O5/c1-4-21-9-6-7-10(11(8-9)22-5-2)13(19,12(18)20-3)14(15,16)17/h6-8,19H,4-5H2,1-3H3 |
InChIキー |
ZPMNNPLXJHBSDH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)OCC |
正規SMILES |
CCOC1=CC(=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)

![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)


![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)

![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)




